2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione
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Overview
Description
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is a complex organic compound with the molecular formula C25H20O2 It is characterized by its unique structure, which includes multiple aromatic rings and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione typically involves the reaction of arylaliphatic 1,5-diketones with paraformaldehyde and secondary amines such as morpholine, piperidine, or dimethylamine. The reaction is carried out in acetic acid (AcOH) under controlled conditions to form α-methylidene-α’-aminomethyl diketones . These intermediates can then be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione and its derivatives involves interactions with biological molecules. For instance, some derivatives induce the SOS response in bacterial cells, likely due to DNA damage . This response is a cellular reaction to DNA damage, leading to the expression of repair enzymes. The compound’s structure allows it to interact with various molecular targets, influencing different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylpentane-1,5-dione: Similar in structure but lacks the methylidene groups.
3,5-Dibenzoylspiropiperidinium salts: These compounds share a similar core structure but have different functional groups and biological activities.
Uniqueness
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is unique due to its specific arrangement of methylidene and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
43226-37-5 |
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Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,4-dimethylidene-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C25H20O2/c1-18(24(26)21-14-8-4-9-15-21)23(20-12-6-3-7-13-20)19(2)25(27)22-16-10-5-11-17-22/h3-17,23H,1-2H2 |
InChI Key |
RIQPCRCWCBJEES-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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